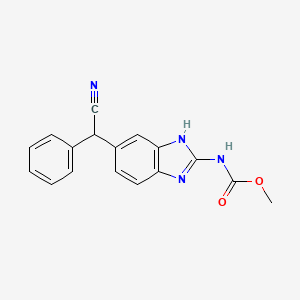

Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester

CAS No.: 80229-07-8

Cat. No.: VC16504108

Molecular Formula: C17H14N4O2

Molecular Weight: 306.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80229-07-8 |

|---|---|

| Molecular Formula | C17H14N4O2 |

| Molecular Weight | 306.32 g/mol |

| IUPAC Name | methyl N-[6-[cyano(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate |

| Standard InChI | InChI=1S/C17H14N4O2/c1-23-17(22)21-16-19-14-8-7-12(9-15(14)20-16)13(10-18)11-5-3-2-4-6-11/h2-9,13H,1H3,(H2,19,20,21,22) |

| Standard InChI Key | PEROCMQCRVULJH-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C#N)C3=CC=CC=C3 |

Introduction

"Carbamic acid, (5-(cyanophenylmethyl)-1H-benzimidazol-2-yl)-, methyl ester" is a synthetic compound belonging to the carbamate class. It features a benzimidazole core substituted with a cyanophenylmethyl group and a methyl ester functionality. This unique structure positions it as a compound of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities.

Synthesis

The synthesis of carbamic acid derivatives, including this compound, typically involves:

-

Reaction Pathway: Cyanamide reacts with an alkyl-substituted haloformate in an organic solvent to yield a cyanocarbamate intermediate. This is followed by the addition of o-phenylenediamine to form the benzimidazole structure .

-

Optimization Factors: Reaction conditions such as temperature, solvent choice, and catalyst presence can influence yield and purity.

Biological Activities and Applications

This compound's structure suggests potential applications in:

-

Pharmaceuticals:

-

The benzimidazole core is known for its role in antiparasitic and antimicrobial agents.

-

Carbamate moieties often act as reversible enzyme inhibitors, such as acetylcholinesterase inhibitors.

-

-

Agrochemicals:

-

Structural similarity to carbendazim suggests potential fungicidal properties.

-

Could be explored for crop protection applications.

-

-

Mechanisms of Action:

-

Likely interacts with biological systems through nucleophilic substitution or hydrolysis reactions.

-

Possible reversible inhibition of enzymes like acetylcholinesterase.

-

Comparison with Related Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| Methyl Carbamate | Simple methyl ester of carbamic acid | Insecticide |

| Ethyl Carbamate | Ethyl ester variant | Known mutagenic properties |

| Carbendazim | Benzimidazole-based carbamate | Widely used fungicide in agriculture |

| This Compound | Cyanophenylmethyl substitution on benzimidazole | Potential pharmaceutical and agrochemical use |

Research Findings and Future Directions

-

Hydrolysis Behavior:

-

Hydrolyzes into corresponding amines and carbon dioxide under enzymatic or aqueous conditions.

-

Understanding this process is crucial for evaluating environmental stability and biological interactions.

-

-

Potential Toxicity:

-

As with many carbamates, toxicity studies are essential to assess its safety profile for pharmaceutical or agricultural use.

-

-

Further Studies Needed:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume